2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of thiazole and pyridine rings fused with a pyrrolo-pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Properties
IUPAC Name |
5-benzyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17-13-10-22(19-21-15-8-20-7-6-16(15)26-19)11-14(13)18(25)23(17)9-12-4-2-1-3-5-12/h1-8,13-14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBYRQKPRFXQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC4=C(S3)C=CN=C4)C(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiazole derivatives with pyridine intermediates, followed by cyclization to form the fused ring system . The reaction conditions often include the use of organic solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.
Pyrano[2,3-d]thiazoles: Used in drug development for conditions like obesity and hyperlipidemia.
Uniqueness
What sets 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its fused ring system, which provides multiple reactive sites for functionalization. This makes it a versatile scaffold for the development of new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
